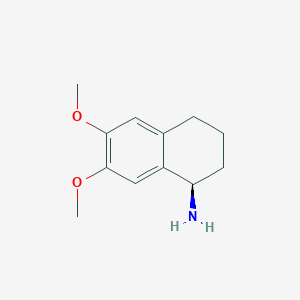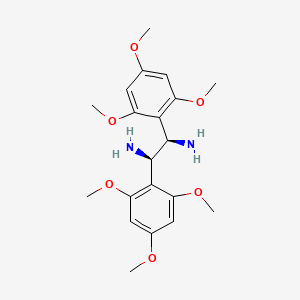
5-Dimethylaminonaphthalene-1-sulfonylsarcosinedicyclohexylamineSalt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Dimethylaminonaphthalene-1-sulfonylsarcosinedicyclohexylamineSalt is a complex organic compound that belongs to the class of naphthalene sulfonates. This compound is known for its unique structural properties and its applications in various scientific fields, including biochemistry and molecular biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Dimethylaminonaphthalene-1-sulfonylsarcosinedicyclohexylamineSalt typically involves multiple steps. One common method starts with the preparation of 5-Dimethylaminonaphthalene-1-sulfonyl chloride, which is then reacted with sarcosine and dicyclohexylamine under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
化学反応の分析
Types of Reactions
5-Dimethylaminonaphthalene-1-sulfonylsarcosinedicyclohexylamineSalt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
科学的研究の応用
5-Dimethylaminonaphthalene-1-sulfonylsarcosinedicyclohexylamineSalt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the labeling of biomolecules for fluorescence microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
作用機序
The mechanism of action of 5-Dimethylaminonaphthalene-1-sulfonylsarcosinedicyclohexylamineSalt involves its interaction with specific molecular targets. The compound can bind to proteins and nucleic acids, altering their structure and function. This binding can affect various cellular pathways, leading to changes in cellular behavior and responses .
類似化合物との比較
Similar Compounds
5-Dimethylaminonaphthalene-1-sulfonyl chloride: Known for its use in biochemistry as a labeling reagent.
Dansyl chloride: Another naphthalene sulfonate used for similar purposes.
Uniqueness
5-Dimethylaminonaphthalene-1-sulfonylsarcosinedicyclohexylamineSalt stands out due to its specific structural features, which provide unique binding properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions .
特性
分子式 |
C27H41N3O4S |
|---|---|
分子量 |
503.7 g/mol |
IUPAC名 |
N-cyclohexylcyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonyl-methylamino]acetic acid |
InChI |
InChI=1S/C15H18N2O4S.C12H23N/c1-16(2)13-8-4-7-12-11(13)6-5-9-14(12)22(20,21)17(3)10-15(18)19;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-9H,10H2,1-3H3,(H,18,19);11-13H,1-10H2 |
InChIキー |
FBEWPUHYPBSUGW-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N(C)CC(=O)O.C1CCC(CC1)NC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


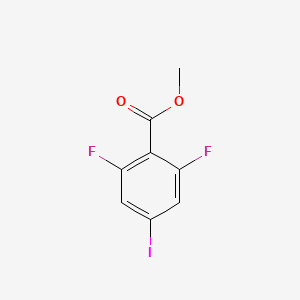
![5,6-Dihydroimidazo[2,1-b]thiazol-3-amine](/img/structure/B15247717.png)
![5-bromo-2-[(E)-(phenylimino)methyl]phenol](/img/structure/B15247719.png)
![tert-Butyl5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15247733.png)
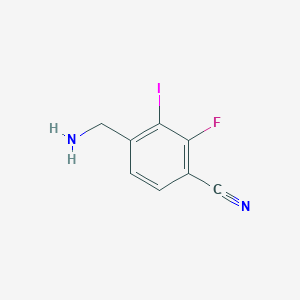

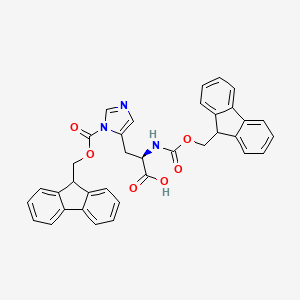
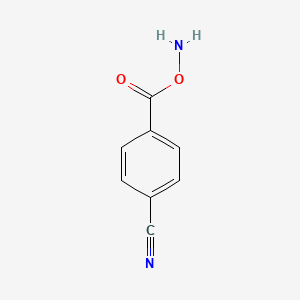
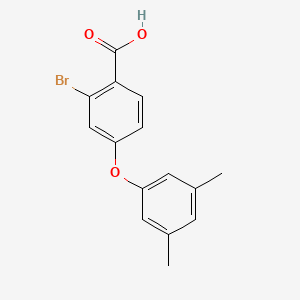
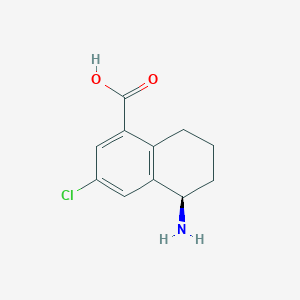
![N-(2,4-Dioxo-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)isonicotinamide](/img/structure/B15247768.png)
